molecular formula C11H25N3 B1454574 [2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine CAS No. 1211458-25-1

[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine

Cat. No. B1454574
CAS RN: 1211458-25-1
M. Wt: 199.34 g/mol
InChI Key: NXVKOVOTQZRQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Ethylpiperazin-1-yl)ethylamine” is a chemical compound with the empirical formula C11H25N3. It has a molecular weight of 199.3363 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is CCN1CCN (CCN)CC1 . The InChI key is SHUQIGHJQMJUHB-UHFFFAOYSA-N . These strings provide a way to represent the molecular structure of the compound in a text format.


Physical And Chemical Properties Analysis

“2-(4-Ethylpiperazin-1-yl)ethylamine” is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

1. Ligand Development for Serotonin Receptors

A study by Łażewska et al. (2019) discusses the synthesis and analysis of substituted 1,3,5-triazinylpiperazines, which are relevant to the human serotonin 5-HT6 receptor. The research focuses on understanding the role of linkers in these compounds, with the introduction of different chain types like ethyl or ethenyl, to evaluate their affinities for the 5-HT6R. This study is significant for understanding how variations in chemical structures, like those related to “2-(4-Ethylpiperazin-1-yl)ethylamine”, influence receptor binding and activity (Łażewska et al., 2019).

2. Synthesis of Hybrid Molecules for Antimicrobial Activity

Basoğlu et al. (2013) conducted a study on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties. The research involved the use of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to “2-(4-Ethylpiperazin-1-yl)ethylamine”, to explore their antimicrobial, antilipase, and antiurease activities. This indicates the potential use of such compounds in developing new antimicrobial agents (Basoğlu et al., 2013).

3. Synthesis of Tertiary Aniline Derivatives

Min et al. (2018) describe a three-component reaction process involving arynes, tertiary amines, and nucleophiles. This method allows for the production of tertiary aniline derivatives containing the piperazine motif, relevant to the chemical structure of “2-(4-Ethylpiperazin-1-yl)ethylamine”. This process is crucial for generating biologically important molecules and has broad applications in medicinal chemistry (Min et al., 2018).

4. Antitubercular Studies of Piperazine-Pyrimidine-Pyrazole Hybrids

A recent study by Vavaiya et al. (2022) highlights the synthesis of homopiperazine-pyrimidine-pyrazole hybrids and their antitubercular activities. This research provides insights into the structural requirements for antitubercular activity, which is pertinent for compounds like “2-(4-Ethylpiperazin-1-yl)ethylamine”. These findings are significant for the development of new treatments against tuberculosis (Vavaiya et al., 2022).

Safety and Hazards

According to Sigma-Aldrich, this compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H319, which means it causes serious eye irritation. The precautionary statements are P264, P280, P305 + P351 + P338, and P337 + P313 . It is classified as Eye Irritant 2 and has a storage class code of 11, which means it is a combustible solid .

properties

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-5-12-6-7-14-10-8-13(4-2)9-11-14/h12H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVKOVOTQZRQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCN1CCN(CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Reactant of Route 2
Reactant of Route 2
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Reactant of Route 3
Reactant of Route 3
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Reactant of Route 4
Reactant of Route 4
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Reactant of Route 5
Reactant of Route 5
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine
Reactant of Route 6
Reactant of Route 6
[2-(4-Ethylpiperazin-1-yl)ethyl](propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.